2-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenol

Excited-state intramolecular proton transfer Fluorescence spectroscopy Photophysics

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenol (CAS 79349-24-9) is a 3,5-disubstituted 1,2,4-oxadiazole heterocycle bearing a phenol substituent at the 5-position (ortho to the oxadiazole ring) and a phenyl group at the 3-position. With a molecular formula of C14H10N2O2 and a molecular weight of 238.24 g/mol, this compound possesses a computed XLogP3-AA of 3.1 and one hydrogen bond donor, characteristics that distinguish it from non-phenolic oxadiazole analogs.

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
CAS No. 79349-24-9
Cat. No. B3057329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenol
CAS79349-24-9
Molecular FormulaC14H10N2O2
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3O
InChIInChI=1S/C14H10N2O2/c17-12-9-5-4-8-11(12)14-15-13(16-18-14)10-6-2-1-3-7-10/h1-9,17H
InChIKeyVNCIJMRFIRKERM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenol (CAS 79349-24-9): Structural Identity and Core Properties for Research Procurement


2-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenol (CAS 79349-24-9) is a 3,5-disubstituted 1,2,4-oxadiazole heterocycle bearing a phenol substituent at the 5-position (ortho to the oxadiazole ring) and a phenyl group at the 3-position [1]. With a molecular formula of C14H10N2O2 and a molecular weight of 238.24 g/mol, this compound possesses a computed XLogP3-AA of 3.1 and one hydrogen bond donor, characteristics that distinguish it from non-phenolic oxadiazole analogs [1]. The compound has been obtained via conventional synthesis (72% yield, melting point 159–160 °C) [2] and microwave-assisted synthesis (47% yield in 2 minutes) [3], and is available from multiple research chemical suppliers at ≥95% purity.

Why Generic 1,2,4-Oxadiazole Substitution Fails for 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenol


The 1,2,4-oxadiazole scaffold spans broad biological and photophysical space, but outcomes are exquisitely sensitive to the regiochemistry of phenolic substitution [1]. In a classic head-to-head photophysical comparison, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol (phenol at position 5) exhibited excited-state intramolecular proton transfer (ESIPT) yielding a long-wavelength tautomeric emission, whereas its regioisomer 3-(2-hydroxyphenyl)-5-phenyl-1,2,4-oxadiazole (phenol at position 3) displayed only the 'normal' fluorescence band in non-hydrogen bonding solvents [1]. Among a panel of eight 1,2,4-oxadiazole derivatives screened for antifungal activity, all compounds showed activity exclusively against Rhizopus orizae, but MIC values diverged — one compound achieved an MIC of 1,000 μg/mL while the remaining seven (including 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol) registered MICs of 4,000 μg/mL [2]. Substitution pattern and the presence of the ortho-phenolic hydroxyl group directly govern both photophysical behavior and biological selectivity, making generic in-class substitution scientifically unjustifiable.

Quantitative Differentiation Evidence for 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenol (CAS 79349-24-9)


ESIPT-Mediated Dual Fluorescence: Direct Regioisomeric Comparison with 3-(2-Hydroxyphenyl)-5-phenyl-1,2,4-oxadiazole

In a direct fluorescence emission comparison across multiple non-hydrogen bonding solvents, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol (phenol ortho to the oxadiazole 5-position) produced a long-wavelength emission band attributable to an excited-state intramolecular proton transfer (ESIPT) tautomeric structure, whereas its direct regioisomer 3-(2-hydroxyphenyl)-5-phenyl-1,2,4-oxadiazole (phenol at the oxadiazole 3-position) exhibited exclusively the 'normal' emission band with no ESIPT signature [1]. The authors attribute this striking difference to coplanarity between the 5-aryl ring and the heterocycle, which is sterically unavailable in the 3-substituted regioisomer [1].

Excited-state intramolecular proton transfer Fluorescence spectroscopy Photophysics Tautomerism

Antifungal Activity Profile Against Rhizopus orizae with Quantitative Toxicity Selectivity Index

In a direct antifungal evaluation, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol demonstrated a Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) both equal to 4,000 μg/mL against the filamentous pathogenic fungus Rhizopus orizae [1]. In the same study, the compound's acute toxicity against Artemia salina (brine shrimp) yielded an LC50 of 565,100 μg/mL [1]. This provides a calculated in vitro selectivity ratio (LC50/MIC) of approximately 141:1. Among a broader panel of eight 1,2,4-oxadiazole derivatives tested under comparable conditions against the same fungal strain (Rhizopus orizae LM-64), one compound achieved an MIC of 1,000 μg/mL while the remaining seven compounds — including the target compound — exhibited MIC values of 4,000 μg/mL [2]. Importantly, all eight compounds showed no activity against Candida tropicalis, Trichosporon inkin, Geotrichum sp., Rhodotorula sp., Aspergillus flavus, or Aspergillus niger [2], underscoring a narrow and conserved antifungal spectrum within this chemotype.

Antifungal activity Rhizopus orizae Toxicity Therapeutic selectivity

Microwave-Accelerated Synthetic Access vs. Conventional Thermal Synthesis: Reaction Time and Yield Comparison

Two distinct synthetic routes to 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol from benzamidoxime and ethyl salicylate have been reported from the same research group, enabling a direct comparison of reaction efficiency. Under conventional thermal conditions (potassium carbonate, reflux), the target compound was obtained with a 72% yield after 24 hours of reaction time [1]. In contrast, under microwave irradiation using a domestic microwave oven (actual power 626.39 W), the identical transformation proceeded to 47% yield in only 2 minutes [2]. This represents a 720-fold reduction in reaction time at the cost of a 1.5-fold reduction in yield. For comparison, the related analog (3-phenyl-1,2,4-oxadiazol-5-yl)methanol was obtained via a super-base-mediated method (DMSO/NaOH) in 56% yield [3], though no microwave-accelerated data are available for that analog to enable a parallel comparison.

Microwave-assisted synthesis Green chemistry Process chemistry Oxadiazole cyclization

Intramolecular Hydrogen Bond Architecture: Structural Basis for Differentiated Physicochemical Properties

The ortho relationship between the phenolic -OH and the oxadiazole N2 nitrogen in 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol enables a six-membered intramolecular O–H···N hydrogen bond that is structurally documented and functionally significant. In the closely related analog 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenol, single-crystal X-ray analysis confirmed that this intramolecular O–H···N hydrogen bond enforces a near-planar molecular conformation [1]. This conformational locking is the mechanistic basis for the regiospecific ESIPT photophysics described above [2]. By contrast, analogs lacking the ortho-phenolic OH (e.g., 3,5-diphenyl-1,2,4-oxadiazole, CAS 888-71-1; molecular formula C14H10N2O) cannot form this hydrogen bond, are not planar across the 5-aryl–oxadiazole junction, and are photophysically silent with respect to ESIPT. The brominated analog 2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]phenol (C14H9BrN2O2) retains the hydrogen bond capability but has a significantly higher computed logP (~5.36) and different electronic properties due to the heavy atom effect .

Intramolecular hydrogen bonding Crystal engineering Molecular conformation Oxadiazole planarity

Evidence-Backed Research and Industrial Application Scenarios for 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenol (CAS 79349-24-9)


Fluorescent Probe and ESIPT-Based Sensor Development

The unambiguous demonstration of ESIPT-mediated dual fluorescence in 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol, and its complete absence in the 3-phenol regioisomer [1], establishes this compound as a structurally authenticated ESIPT-active fluorophore. Researchers developing ratiometric fluorescent sensors, environment-sensitive probes, or luminescent materials requiring excited-state proton transfer can select this compound with confidence that the 5-(2-hydroxyphenyl) substitution pattern is a prerequisite for the desired photophysical behavior. The related 1,3,4-oxadiazole ESIPT materials have achieved solid-state fluorescence quantum yields of Φf = 0.47, providing a benchmark for further optimization of the 1,2,4-oxadiazole series [2].

Antifungal Scaffold Optimization Targeting Rhizopus Species

The demonstrated MIC/MFC of 4,000 μg/mL against Rhizopus orizae, coupled with an LC50 of 565,100 μg/mL in Artemia salina (selectivity index ~141) [1], supports the use of this compound as a starting scaffold for medicinal chemistry campaigns targeting mucormycosis-associated Rhizopus pathogens. The narrow spectrum of action — with no activity observed against six other fungal species (Candida tropicalis, Trichosporon inkin, Geotrichum sp., Rhodotorula sp., Aspergillus flavus, Aspergillus niger) across eight tested 1,2,4-oxadiazole derivatives [2] — indicates species-selective antifungal potential that may be further enhanced through rational derivatization.

Rapid Analog Library Synthesis via Microwave-Assisted Protocol

The validated microwave-assisted synthesis protocol (47% yield, 2 minutes) versus conventional thermal synthesis (72% yield, 24 hours) [1] provides a time-efficient route for generating focused libraries of 5-(2-hydroxyphenyl)-1,2,4-oxadiazole analogs. The 720-fold reduction in reaction time enables high-throughput SAR exploration, making this compound class accessible for medium-throughput screening campaigns where synthetic turnaround time is a critical bottleneck. The commercial availability of the compound at ≥95% purity from multiple vendors further lowers the barrier to entry for analog synthesis programs.

Hydrogen Bond-Directed Crystal Engineering and Supramolecular Chemistry

The crystallographically confirmed intramolecular O–H···N hydrogen bond that enforces near-planarity in the 2-[3-(aryl)-1,2,4-oxadiazol-5-yl]phenol scaffold [1] offers a reliable supramolecular synthon for crystal engineering studies. Researchers investigating hydrogen bond-directed solid-state packing, polymorphism, or co-crystallization can exploit this robust intramolecular motif as a predictable conformational control element, particularly when compared against non-phenolic analogs (e.g., 3,5-diphenyl-1,2,4-oxadiazole) that lack this structural feature.

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